molecular formula C13H10ClIN2O B336637 2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide

2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B336637
M. Wt: 372.59 g/mol
InChI Key: DONXMIVCRVLHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H10ClIN2O and a molecular weight of 372.59 g/mol . This compound is characterized by the presence of a chloro group, an iodo group, and a methyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 4-iodo-2-methylaniline with 2-chloronicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H10ClIN2O

Molecular Weight

372.59 g/mol

IUPAC Name

2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClIN2O/c1-8-7-9(15)4-5-11(8)17-13(18)10-3-2-6-16-12(10)14/h2-7H,1H3,(H,17,18)

InChI Key

DONXMIVCRVLHJK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.